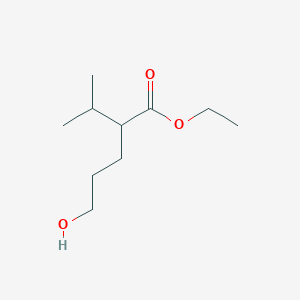
Ethyl 5-hydroxy-2-(propan-2-yl)pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxy-2-(propan-2-yl)pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a hydroxy group and an isopropyl group attached to a pentanoate ester backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-2-(propan-2-yl)pentanoate typically involves esterification reactions. One common method is the reaction of 5-hydroxy-2-(propan-2-yl)pentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-(propan-2-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Sodium ethoxide in ethanol under reflux.
Major Products
Oxidation: 5-oxo-2-(propan-2-yl)pentanoate.
Reduction: 5-hydroxy-2-(propan-2-yl)pentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-hydroxy-2-(propan-2-yl)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-2-(propan-2-yl)pentanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis in biological systems, releasing the corresponding acid and alcohol, which can further interact with metabolic pathways.
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-(propan-2-yl)pentanoate can be compared with other esters such as:
Ethyl acetate: A simpler ester with a similar structure but lacking the hydroxy and isopropyl groups.
Methyl butyrate: Another ester with a fruity odor but different functional groups.
Isopropyl butyrate: Similar in having an isopropyl group but differs in the carbon chain length and functional groups.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical properties and applications.
Properties
CAS No. |
645413-23-6 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-propan-2-ylpentanoate |
InChI |
InChI=1S/C10H20O3/c1-4-13-10(12)9(8(2)3)6-5-7-11/h8-9,11H,4-7H2,1-3H3 |
InChI Key |
WBONYEWHHQXUCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCO)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-N-[5-cyano-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12607436.png)
![2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride](/img/structure/B12607437.png)
![2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12607444.png)
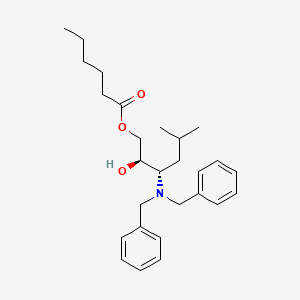

![3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12607469.png)

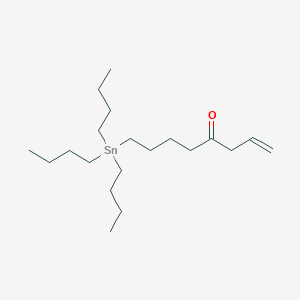
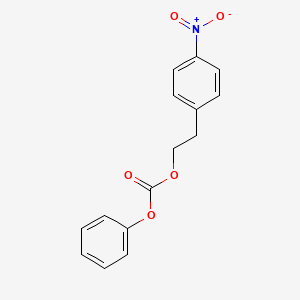
![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12607489.png)
![2-[2-(Methanesulfonyl)ethenyl]benzonitrile](/img/structure/B12607491.png)
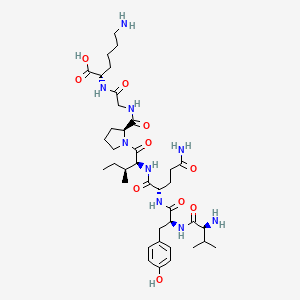
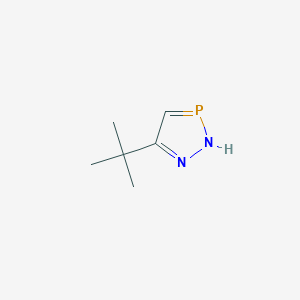
![4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12607514.png)
